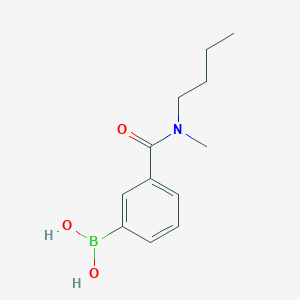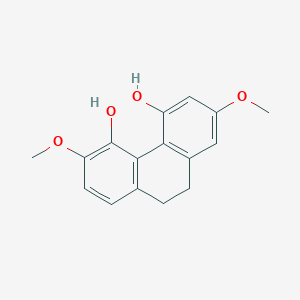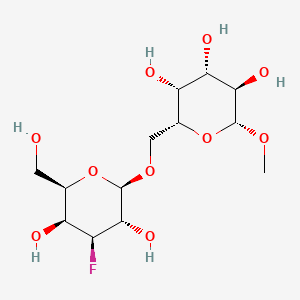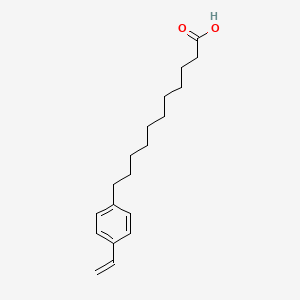
Betamethasone-21-Acetate-17-Propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to treat various skin conditions, including dermatitis and psoriasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-Acetate 17-Propionate involves multiple steps. One common method includes the esterification of betamethasone with acetic anhydride and propionic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of Betamethasone 21-Acetate 17-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization and chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
Betamethasone 21-Acetate 17-Propionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Betamethasone 21-Acetate 17-Propionate. These derivatives often retain some of the biological activity of the parent compound .
科学研究应用
Betamethasone 21-Acetate 17-Propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.
Industry: The compound is used in the formulation of various topical medications and cosmetic products
作用机制
Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. This dual action results in a significant reduction in inflammation and immune response .
相似化合物的比较
Similar Compounds
- Betamethasone Valerate
- Betamethasone Dipropionate
- Dexamethasone
- Hydrocortisone
Uniqueness
Betamethasone 21-Acetate 17-Propionate is unique due to its specific esterification at the 21 and 17 positions, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other similar compounds .
属性
分子式 |
C27H35FO7 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
KJYZDNSUFNSFOL-ULAZTBMRSA-N |
手性 SMILES |
CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)



![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
